ELOVL4 Is the Sole Mammalian Elongase Capable of Synthesizing C36:6 3-Oxoacyl-CoA Intermediates
Among the seven mammalian ELOVL elongases (ELOVL1-7), only ELOVL4 catalyzes the condensation reaction required to produce 3-oxoacyl-CoA intermediates of chain length ≥C28 from polyunsaturated precursors. In gain-of-function studies using neonatal rat cardiomyocytes and human ARPE-19 retinal epithelial cells transduced with adenoviral Elovl4, supplementation with 22:5n3 substrate resulted in elongation to a series of C28-C38 VLC-PUFA, with C34:6n3 and C36:6n3 being the predominant products [1]. Quantitatively, cells expressing ELOVL4 produced C34:6 and C36:6 VLC-PUFA at levels 30- to 40-fold higher than control cells, as measured by GC-MS analysis [2]. In contrast, ELOVL1 exhibits highest activity toward C22:0 saturated acyl-CoA, ELOVL2 and ELOVL5 preferentially elongate C18-C22 PUFA, and ELOVL3, ELOVL6, and ELOVL7 show maximal activity on C16-C18 saturated and monounsaturated substrates with little to no detectable activity on acyl-CoAs longer than C26 [3].
| Evidence Dimension | Elongase isoform substrate specificity for ultra-long-chain polyunsaturated acyl-CoA |
|---|---|
| Target Compound Data | C36:6 VLC-PUFA (derived from C36:6 3-oxoacyl-CoA intermediate) produced at 30- to 40-fold elevated levels in ELOVL4-overexpressing cells vs. control |
| Comparator Or Baseline | ELOVL1-3,5-7 show no detectable activity on acyl-CoA substrates >C26 for polyunsaturated species; ELOVL2/ELOVL5 activity on C34-C36 substrates undetectable |
| Quantified Difference | ≥30-fold preferential synthesis by ELOVL4 relative to other ELOVL isoforms |
| Conditions | Rat neonatal cardiomyocytes and ARPE-19 human retinal pigment epithelial cells; adenoviral overexpression; substrate supplementation with 20:5n3 or 22:5n3; GC-MS analysis |
Why This Matters
This compound is the sole authentic 3-oxo intermediate for ELOVL4-catalyzed C36:6 VLC-PUFA synthesis; procurement of this specific CoA ester is mandatory for any enzymatic assay, inhibitor screening, or pathway reconstruction involving ELOVL4 activity toward C34:6n3 precursors.
- [1] Agbaga MP, Brush RS, Mandal MN, Henry K, Elliott MH, Anderson RE. (2008) Role of Stargardt-3 macular dystrophy protein (ELOVL4) in the biosynthesis of very long chain fatty acids. Proc Natl Acad Sci USA. 105(35):12843-12848. View Source
- [2] 万方医学网. (2014) Stargardt病Ⅲ型致病基因ELOVL4在脂肪酸代谢中的功能研究. 眼科研究. 32(8):673-677. View Source
- [3] Kitazawa H, Miyamoto Y, Shimamura K, Nagumo A, Tokita S. (2009) Development of a high-density assay for long-chain fatty acyl-CoA elongases. Lipids. 44(8):765-773. View Source
